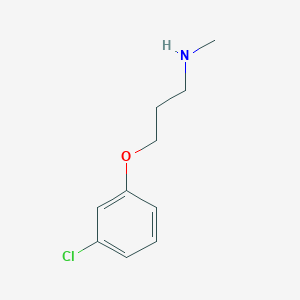

3-(3-Chlorophenoxy)-N-methylpropan-1-amine

Description

Contextualization within Amine and Chlorophenoxy Compound Classes

The chemical structure of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine incorporates two key functional groups that define its classification and reactivity: an amine group and a chlorophenoxy group.

Amine Compound Class: Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents such as alkyl or aryl groups. The presence of a nitrogen atom with a lone pair of electrons makes amines basic and nucleophilic, which are key aspects of their reactivity. nih.gov This class of compounds is fundamental in medicinal chemistry, with many biologically active molecules, including neurotransmitters and numerous pharmaceuticals, containing an amine functional group.

Chlorophenoxy Compound Class: The chlorophenoxy group consists of a phenol (B47542) ring attached to an adjacent chemical structure via an ether linkage, with one or more chlorine atoms substituted on the aromatic ring. Chlorophenoxy compounds have a history of use as herbicides. researchgate.nettaylorandfrancis.comnih.gov However, the incorporation of a chloro substituent on a phenyl ring is also a common strategy in drug discovery. youtube.com The chloro group can influence a molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interaction with biological targets. youtube.comdrughunter.com

The combination of a secondary amine and a chlorophenoxy ether within the same molecule gives this compound a unique profile for further chemical modifications and explorations of its potential applications.

Significance in Contemporary Chemical and Pharmaceutical Research

The primary significance of this compound in current research lies in its role as a synthetic intermediate or scaffold. While direct biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for various therapeutic purposes.

Research on structurally related compounds provides insight into the potential areas of interest. For instance, derivatives of 1,3-bis(aryloxy)propan-2-amines have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. nih.gov This suggests that the propan-1-amine backbone linked to an aryloxy group is a scaffold of interest for developing new anti-infective agents.

Furthermore, patents for novel therapeutic agents sometimes include related chemical structures. For example, compounds containing a 3-chloro-N-methylpropan-1-amine moiety have been cited in patents related to the synthesis of retroviral protease inhibitors. nih.govgoogleapis.com This underscores the value of such building blocks in the development of new medicines. The use of similar m-phenylenediamine (B132917) derivatives in agents for coloring keratin (B1170402) fibers has also been patented, indicating a broader industrial research interest in this class of compounds. googleapis.com

Overview of Current Research Trajectories

Current research trajectories involving this compound appear to be directed towards its utilization as a precursor for more elaborate molecular architectures. The compound serves as a valuable starting point for medicinal chemists and material scientists to synthesize novel compounds with potentially useful properties.

The key research directions can be summarized as:

Scaffold for Drug Discovery: The molecule provides a framework that can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. The amine handle allows for the introduction of diverse substituents, while the chlorophenoxy group can be altered to fine-tune physicochemical properties. The exploration of natural compounds as scaffolds for new drug discovery is a significant area of research, and synthetic scaffolds like this compound play a similar role. nih.govfrontiersin.org

Intermediate in Multi-step Synthesis: Its availability facilitates the synthesis of complex target molecules, avoiding the need for researchers to prepare this intermediate from more basic starting materials. This is particularly relevant in the synthesis of libraries of compounds for high-throughput screening.

Probing Molecular Interactions: The defined structure of this compound allows for its use in fundamental studies of molecular interactions, where the influence of the chlorophenoxy and methylamine (B109427) groups on binding affinity and selectivity can be investigated.

In essence, the current research landscape positions this compound not as an end product, but as a crucial starting point for innovation in both pharmaceutical and chemical sciences.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 361395-22-4 | scbt.commatrixscientific.com |

| Molecular Formula | C₁₀H₁₄ClNO | scbt.commatrixscientific.com |

| Molecular Weight | 199.68 g/mol | scbt.commatrixscientific.com |

| InChIKey | UICVFSKWBRBFRF-UHFFFAOYSA-N | uni.lu |

Related Compound Information

| Compound Name | CAS Number | Molecular Formula | Use/Relevance |

|---|---|---|---|

| 3-chloro-N-methylpropan-1-amine | 65232-62-4 | C₄H₁₀ClN | Synthetic intermediate mentioned in patents. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICVFSKWBRBFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629574 | |

| Record name | 3-(3-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361395-22-4 | |

| Record name | 3-(3-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Pathways for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine

The construction of the this compound molecule is centered around the strategic formation of the secondary amine. The two most prominent and well-established methods to achieve this are reductive amination and nucleophilic substitution.

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. orgsyn.orgwikipedia.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. orgsyn.orgwikipedia.org

For the synthesis of this compound, this strategy employs 3-(3-chlorophenoxy)propanal as the key carbonyl precursor and methylamine (B109427) as the amine source. The reaction proceeds via the formation of an N-methyl-3-(3-chlorophenoxy)propylimine intermediate, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. wikipedia.org Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. wikipedia.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

General Reaction Scheme for Reductive Amination:

(Note: This is a representative scheme. The actual image would depict the reaction of 3-(3-chlorophenoxy)propanal with methylamine followed by reduction.)

(Note: This is a representative scheme. The actual image would depict the reaction of 3-(3-chlorophenoxy)propanal with methylamine followed by reduction.)

| Reagent/Catalyst | Role | Reference |

| 3-(3-Chlorophenoxy)propanal | Carbonyl Precursor | sigmaaldrich.com |

| Methylamine (CH₃NH₂) | Amine Source | google.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | wikipedia.org |

| Methanol (CH₃OH) | Solvent | nih.gov |

Nucleophilic substitution, specifically the alkylation of an amine, provides an alternative and classical route to this compound. google.com This method involves the reaction of a primary amine, in this case, methylamine, with an alkyl halide. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. google.com

The key precursor for this approach is a 3-(3-chlorophenoxy)propyl halide, such as 1-chloro-3-(3-chlorophenoxy)propane. The reaction is typically carried out in a polar solvent and may require the use of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A significant drawback of this method can be over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salt as byproducts. prepchem.com Using a large excess of the primary amine can help to favor the formation of the desired secondary amine.

General Reaction Scheme for Nucleophilic Substitution:

(Note: This is a representative scheme. The actual image would depict the reaction of 1-chloro-3-(3-chlorophenoxy)propane with methylamine.)

(Note: This is a representative scheme. The actual image would depict the reaction of 1-chloro-3-(3-chlorophenoxy)propane with methylamine.)

| Reagent | Role | Reference |

| 1-Chloro-3-(3-chlorophenoxy)propane | Alkylating Agent | chemicalbook.com |

| Methylamine (CH₃NH₂) | Nucleophile | google.com |

| Polar Solvent (e.g., Ethanol) | Reaction Medium | prepchem.com |

| Base (e.g., Triethylamine) | Acid Scavenger | prepchem.com |

More advanced and often multi-step synthetic strategies can also be employed, particularly when aiming for high purity or when starting from more readily available precursors. These methods often involve the synthesis of a related amine followed by a modification step.

One such approach involves the demethylation of the corresponding N,N-dimethyl analogue, N,N-dimethyl-3-(3-chlorophenoxy)propan-1-amine. This tertiary amine can be synthesized via the alkylation of dimethylamine (B145610) with 1-chloro-3-(3-chlorophenoxy)propane. The subsequent demethylation to the desired N-methyl amine can be achieved using various reagents, such as ethyl or phenyl chloroformate, which form a carbamate (B1207046) intermediate that is then hydrolyzed to yield the secondary amine. nih.gov

Another advanced protocol is the debenzylation of an N-benzyl-N-methyl analogue, specifically N-benzyl-N-methyl-3-(3-chlorophenoxy)propan-1-amine. The benzyl (B1604629) group can serve as a protecting group for the secondary amine. The N-benzylated precursor can be synthesized and then the benzyl group can be removed, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final product. nih.govresearchgate.net

| Protocol | Key Intermediate | Key Transformation | Reference |

| Demethylation | N,N-Dimethyl-3-(3-chlorophenoxy)propan-1-amine | Reaction with chloroformate followed by hydrolysis | nih.gov |

| Debenzylation | N-Benzyl-N-methyl-3-(3-chlorophenoxy)propan-1-amine | Catalytic hydrogenation (e.g., Pd/C, H₂) | nih.govresearchgate.net |

Precursor Chemistry and Intermediate Transformations

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors.

The synthesis of 3-(3-chlorophenoxy)propanal , the aldehyde precursor for the reductive amination pathway, can be approached in several ways. One potential method involves the oxidation of the corresponding primary alcohol, 3-(3-chlorophenoxy)propan-1-ol (B8749799). This alcohol can be synthesized via the Williamson ether synthesis, reacting 3-chlorophenol (B135607) with 3-chloro-1-propanol (B141029) in the presence of a base. wikipedia.orgchemicalbook.com Another potential, though less documented for this specific substrate, route to the aldehyde could be the Michael addition of 3-chlorophenol to acrolein. researchgate.net

For the nucleophilic substitution route, the synthesis of 1-chloro-3-(3-chlorophenoxy)propane is essential. This precursor can also be prepared from 3-(3-chlorophenoxy)propan-1-ol by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. A patent for a similar compound, N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, describes the reaction of o-cresol (B1677501) with N,N-dimethyl-3-phenyl-3-chloropropylamine hydrochloride in the presence of sodium hydroxide, suggesting a direct route from a halo-amine precursor. chemicalbook.com

| Precursor | Synthetic Route | Key Reagents | Reference |

| 3-(3-Chlorophenoxy)propanal | Oxidation of 3-(3-chlorophenoxy)propan-1-ol | Oxidizing agent (e.g., PCC, Swern oxidation) | wikipedia.org |

| 1-Chloro-3-(3-chlorophenoxy)propane | Chlorination of 3-(3-chlorophenoxy)propan-1-ol | Thionyl chloride (SOCl₂) or HCl | prepchem.com |

| 3-(3-Chlorophenoxy)propan-1-ol | Williamson ether synthesis | 3-Chlorophenol, 3-Chloro-1-propanol, Base | wikipedia.orgchemicalbook.com |

Derivatization and Functionalization Reactions

The chemical reactivity of this compound allows for various derivatization and functionalization reactions, enabling the synthesis of a range of related compounds. These transformations can target the secondary amine, the aromatic ring, or the alkyl chain.

The secondary amine functionality in this compound is susceptible to oxidation. While specific oxidative transformations for this exact molecule are not extensively documented in readily available literature, analogous reactions on similar N-methyl-3-aryloxypropan-1-amines provide insight into potential transformations.

Oxidation can lead to the formation of various products depending on the oxidant and reaction conditions. For instance, the oxidation of the N-methyl group is a known metabolic pathway for many pharmaceutical compounds containing this moiety. chemicalbook.com This can lead to the formation of the corresponding N-formyl derivative or complete N-demethylation to the primary amine. Reagents like manganese(III) acetate (B1210297) have been shown to mediate the oxidation of N-methyl groups in other heterocyclic systems, leading to acetoxymethyl derivatives. arkat-usa.org The C-N bond itself can also be cleaved under certain oxidative conditions. organic-chemistry.org

| Transformation | Potential Product | Example Reagent/Condition | Analogous System Reference |

| N-Methyl Oxidation | N-Formyl or N-demethylated product | Cytochrome P450 enzymes (in vivo) | chemicalbook.com |

| N-Methyl Acetoxylation | N-Acetoxymethyl derivative | Manganese(III) acetate | arkat-usa.org |

| C-N Bond Cleavage | 3-(3-Chlorophenoxy)propanal and methylamine | Oxidative cleavage reagents | organic-chemistry.org |

Reduction Reactions of the Amine Group

The secondary amine group in this compound is generally a stable functional group and not typically targeted for reduction in the traditional sense, as it is already in a reduced state. However, in the context of related synthetic transformations, reductive amination is a key reaction for its formation. For instance, the reaction of 3-(3-chlorophenoxy)propanal with methylamine would initially form an imine or enamine intermediate, which is then reduced to the final secondary amine.

Commonly employed reducing agents for such transformations include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is also a highly effective method for this purpose. These methods are widely used in the synthesis of a broad range of amines due to their efficiency and selectivity.

It is important to note that under forcing conditions, such as high-pressure catalytic hydrogenation, the chlorophenyl group could potentially undergo hydrodechlorination. However, standard reductive amination conditions are typically mild enough to leave the aromatic chlorine substituent intact.

Table 1: Common Reagents for Reductive Amination

| Reagent/Catalyst | Reaction Conditions | Substrate | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | Imine | Secondary Amine |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Imine | Secondary Amine |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Imine | Secondary Amine |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, 1-4 atm H₂ | Imine | Secondary Amine |

| H₂ / Raney Nickel | Ethanol, High Pressure H₂ | Imine | Secondary Amine |

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAᵣ) is a reaction class where a nucleophile displaces a leaving group on an aromatic ring. The feasibility of such a reaction on the 3-chlorophenyl ring of this compound is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The chlorine atom itself is a deactivating group for electrophilic aromatic substitution but is a potential leaving group in SNAᵣ reactions. However, for SNAᵣ to proceed readily, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at positions ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the chloro substituent is at the meta position relative to the propoxyamine side chain. The ether oxygen of the propoxy group is a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. The chloro atom is also an electron-withdrawing group. Crucially, there are no strong electron-withdrawing groups ortho or para to the chlorine atom to stabilize the intermediate of a nucleophilic attack. Consequently, nucleophilic aromatic substitution on the chlorophenyl ring of this molecule is expected to be very slow and require harsh reaction conditions, such as high temperatures, high pressures, and the use of strong nucleophiles or specific catalysts like copper salts (Ullmann condensation conditions). nih.gov

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity | Application to this compound |

| Leaving Group | Fluoride > Chloride > Bromide > Iodide (in activated systems) | Chlorine is a viable but not highly reactive leaving group. |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions | No strong activating groups are present. |

| Nucleophile | Stronger nucleophiles react faster. | Would require a strong nucleophile (e.g., NaNH₂, NaOR). |

| Reaction Conditions | Often requires high temperatures and/or catalysts. | Harsh conditions would likely be necessary for any substitution to occur. |

Stereochemical Considerations in Synthesis

The propyl chain of this compound does not inherently contain a stereocenter. However, a chiral center can be introduced at the carbon atom to which the phenoxy group is attached if a substituent were present, for instance, in a derivative like 1-(3-Chlorophenoxy)-N-methylpropan-1-amine. For the parent compound, stereochemistry becomes a critical consideration in the synthesis of its derivatives or when it is used as a building block for more complex chiral molecules.

For example, the synthesis of chiral analogs, such as (R)- or (S)-3-(3-Chlorophenoxy)-N-methylpropan-1-amine, would require stereoselective synthetic methods. One common approach is the asymmetric reduction of a prochiral ketone precursor, 3-(3-chlorophenoxy)-N-methyl-3-oxopropan-1-amine, using a chiral reducing agent or a catalyst. Chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands (e.g., Ru-BINAP) are well-established systems for achieving high enantioselectivity in ketone reductions. rsc.org

Another strategy involves the use of chiral starting materials. For instance, a chiral 3-amino-1-propanol derivative could be resolved into its enantiomers and then elaborated to the final product. A patent describing the synthesis of the structurally related (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol highlights the feasibility of producing enantiomerically pure aryloxy propanamine derivatives. researchgate.net This process involved the stereoselective reduction of a ketone intermediate, demonstrating that such transformations are accessible for this class of compounds.

Table 3: Potential Stereoselective Synthetic Routes

| Synthetic Strategy | Key Step | Chiral Source |

| Asymmetric Reduction | Reduction of a prochiral ketone | Chiral catalyst (e.g., CBS reagent, Ru-BINAP) |

| Chiral Pool Synthesis | Derivatization of a chiral starting material | Commercially available chiral amino alcohol |

| Resolution | Separation of a racemic mixture | Chiral resolving agent (e.g., tartaric acid) |

Pharmacological Investigations and Biological Interactions

Exploration of Potential Therapeutic Applications (Mechanistic Focus)

The therapeutic potential of compounds in the aryloxypropanamine class is rooted in their ability to interact with and modulate critical components of the central nervous system.

The primary mechanism of action for aryloxypropanamine derivatives involves their interaction with monoamine neurotransmitter systems. wikipedia.orgtmc.edu These compounds typically function as reuptake inhibitors for biogenic amines such as serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE). wikipedia.orgnih.gov The core 3-phenoxy-propan-1-amine scaffold is the foundation for a variety of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). wikipedia.org

By binding to the transporter proteins (SERT for serotonin and NET for norepinephrine) on the presynaptic neuron, these molecules block the reabsorption of the neurotransmitter from the synaptic cleft. tmc.edunih.gov This action effectively increases the concentration of the neurotransmitter available to bind to postsynaptic receptors. The amine functionality is critical, as the lone pair of electrons on the nitrogen atom allows these molecules to act as nucleophiles and bases, facilitating interactions within biological systems. nih.gov The specific interactions of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine are predicted based on its structural similarity to other compounds in this class, suggesting a likely affinity for monoamine transporters.

As a direct consequence of inhibiting transporter proteins, compounds of the 3-phenoxy-propan-1-amine class modulate the levels of neurotransmitters in the brain. The inhibition of reuptake leads to an elevation of extracellular concentrations of serotonin and/or norepinephrine. wikipedia.orgwikipedia.org This sustained presence of neurotransmitters in the synapse enhances and prolongs their signaling effects. The specific selectivity of a given compound for SERT over NET, or vice versa, dictates which neurotransmitter system is more profoundly affected. wikipedia.org For instance, fluoxetine (B1211875) is a selective serotonin reuptake inhibitor, while atomoxetine (B1665822) is selective for norepinephrine. wikipedia.org The parent compound from which these were derived, 3-phenoxy-3-phenylpropan-1-amine (PPPA), and its N-methylated version are known to inhibit the reuptake of both serotonin and norepinephrine. wikipedia.orgwikipedia.org

The metabolism of aryloxypropanamine derivatives is heavily influenced by the cytochrome P450 (CYP) enzyme system, a family of proteins crucial for processing foreign substances (xenobiotics). nih.gov A significant portion of drugs are metabolized by a small number of these enzymes, with CYP2D6 and CYP3A4 being among the most important. nih.govnih.gov

Many drugs within the aryloxypropanamine class are known substrates for these enzymes. The metabolic process often involves reactions such as hydroxylation and N-demethylation. nih.gov For example, the metabolism of many antidepressants and related compounds is mediated by CYP2D6 and CYP3A4. Given its structure, this compound is anticipated to be a substrate for these same enzymatic pathways. The nature and position of substituents on the aromatic ring can influence the rate and pathway of metabolism, which in turn affects the compound's duration of action and potential for drug-drug interactions.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of 3-phenoxy-propan-1-amine analogues have been pivotal in the development of selective neurotransmitter reuptake inhibitors. These studies reveal how minor modifications to the chemical structure can dramatically alter biological activity and selectivity.

The substitution pattern on the phenoxy ring is a key determinant of a compound's potency and its selectivity for the serotonin transporter (SERT) versus the norepinephrine transporter (NET). Research originating from the parent compound, 3-phenoxy-3-phenylpropan-1-amine (PPPA), led to the discovery of highly selective agents through systematic modification of the phenoxy ring. wikipedia.org

The introduction of a substituent at the para (4-position) of the phenoxy ring, particularly an electron-withdrawing group like trifluoromethyl (-CF3), was found to confer high potency and selectivity for SERT, as exemplified by the development of fluoxetine. wikipedia.org Conversely, substitution at the ortho (2-position) with a group like methyl (-CH3) or methoxy (B1213986) (-OCH3) tends to increase selectivity for NET, as seen with atomoxetine and nisoxetine, respectively. wikipedia.org

The presence of a chloro group (-Cl), as in this compound, also significantly impacts activity. A chloro substitution at the meta (3-position) is a feature found in various neurologically active compounds. nih.gov While a direct comparison is complex, SAR studies on related chemical series have shown that a 3-chlorophenyl group can confer potent activity. nih.gov The electronic properties and size of the substituent are crucial; small groups are often favorable for inhibitory activity. nih.gov

Table 1: Influence of Aromatic Ring Substitution on Transporter Selectivity of PPPA Analogues

Compound/Analogue Phenoxy Ring Substituent Position of Substituent Primary Target Resulting Drug Example Unsubstituted Analogue -H (None) N/A SERT/NET (Mixed) N-Methyl-PPPA wikipedia.org Trifluoromethyl Analogue -CF3 4- (para) SERT (Selective) Fluoxetine tmc.edu Methyl Analogue -CH3 2- (ortho) NET (Selective) Atomoxetine tmc.edu Methoxy Analogue -OCH3 2- (ortho) NET (Selective) Nisoxetine tmc.edu Target Compound -Cl 3- (meta) Predicted SERT/NET N/A

Role of the Aliphatic Chain and Amine Functionality

The three-carbon (propyl) aliphatic chain and the terminal amine group are essential pharmacophoric features for this class of compounds. The length of the chain is critical; variations typically lead to a decrease in activity.

The nature of the amine functionality is equally important. SAR studies have consistently shown that secondary amines (bearing one methyl group, -NHCH3) and primary amines (-NH2) yield the highest potency for monoamine reuptake inhibition. wikipedia.org N-methylation, which converts a primary amine to a secondary amine, can influence potency and selectivity. nih.gov For example, fluoxetine (a secondary amine) is a potent SSRI, and its primary amine metabolite, norfluoxetine, is also a potent SSRI. wikipedia.org Increasing the substitution on the amine to a tertiary amine (N,N-dimethyl) generally reduces activity. The nitrogen atom's ability to be protonated at physiological pH is crucial for the molecule's interaction with the transporter binding site.

Table of Mentioned Compounds

Conformational Analysis and Receptor Binding

No studies detailing the conformational analysis or receptor binding profile of this compound are available.

Molecular Target Identification and Characterization

There are no published data identifying or characterizing specific molecular targets for this compound.

In Vitro and In Vivo Pharmacological Models (Mechanistic Studies)

No in vitro or in vivo pharmacological studies focused on the mechanisms of action for this compound have been found in the searched literature.

Advanced Analytical Techniques for Characterization and Detection

Chromatographic Methodologies

Chromatographic techniques are essential for separating "3-(3-Chlorophenoxy)-N-methylpropan-1-amine" from complex mixtures, a necessary step for accurate identification and quantification. Gas chromatography and high-performance liquid chromatography are the most relevant methods. gassnova.no

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like "this compound". In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. thermofisher.comgoogle.com Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For "this compound," analysis would typically involve a capillary column, such as one with a cross-linked methyl silicone stationary phase. researchgate.net The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (199.68 g/mol ), although it may be of low intensity. matrixscientific.comscbt.com More prominent peaks would arise from characteristic fragmentation patterns. Key fragmentation would likely involve alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines, leading to the formation of stable ions. nist.gov

Derivatization is a common strategy in the GC-MS analysis of amines to improve chromatographic properties and produce more characteristic mass spectra. nist.gov However, for a secondary amine like this, direct analysis is often feasible. The technique is widely applied for purity assessment and the identification of impurities in related chemical syntheses. google.com

Table 1: Expected GC-MS Fragmentation Data for this compound

| Fragment Type | Expected m/z | Description |

|---|---|---|

| Molecular Ion [M]⁺ | 199/201 | Corresponds to the intact molecule, showing isotopic pattern for one chlorine atom. |

| Alpha-Cleavage | 44 | [CH₂=NHCH₃]⁺ fragment resulting from cleavage of the C-C bond alpha to the nitrogen. |

| Benzylic/Ether Cleavage | 128/130 | [ClC₆H₄O]⁺ fragment from cleavage of the ether bond. |

Note: This table is based on theoretical fragmentation patterns for the specified compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including amines that may have limited volatility or thermal stability. helsinki.figoogle.com For "this compound," reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with pH modifiers or buffers to ensure the analyte is in a consistent ionic state.

Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorophenoxy group in the molecule will absorb UV light. The aromatic ring system is expected to have a lambda max (λmax) that allows for sensitive detection. libretexts.org

HPLC methods are highly versatile and can be used for purity determination, stability studies, and quantification. The development of an HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve adequate separation of the main compound from any impurities or degradation products. google.com For chiral compounds, specialized chiral stationary phases can be employed to separate enantiomers. azypusa.com

Table 2: General HPLC Method Parameters

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18, (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: This table represents typical starting conditions for method development for a compound of this nature.

Spectroscopic Characterization Methods (Methodological Focus)

Spectroscopic methods are indispensable for the structural confirmation of "this compound." These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the exact structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum of "this compound," distinct signals would be expected for each unique proton environment. The protons on the aromatic ring would appear in the downfield region (typically 6.8-7.3 ppm), with splitting patterns determined by their substitution. The protons of the propyl chain would appear as multiplets in the intermediate region, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms. The N-methyl group protons would characteristically appear as a singlet further upfield, generally in the 2.2 to 2.6 δ range. pressbooks.pub The N-H proton of the secondary amine would produce a broad singlet that can appear over a wide range and can be confirmed by its disappearance upon exchange with D₂O. libretexts.org

The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons would resonate in the typical downfield region (~115-160 ppm). The carbon attached to the chlorine atom and the carbon attached to the ether oxygen would be the most deshielded among the aromatic carbons. The carbons of the propyl chain and the N-methyl carbon would appear in the upfield region (~10-70 ppm). docbrown.infodocbrown.info The carbon atom adjacent to the electronegative oxygen (C-O) would be more downfield than the carbons adjacent to the nitrogen.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.3 (multiplets) | 115 - 135 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-O | - | ~158 |

| -O-CH₂- | ~4.0 (triplet) | ~67 |

| -CH₂-CH₂-CH₂- | ~2.0 (multiplet) | ~28 |

| -CH₂-N- | ~2.8 (triplet) | ~49 |

| N-CH₃ | ~2.4 (singlet) | ~36 |

| N-H | 1.0 - 3.0 (broad singlet) | - |

Note: These are estimated chemical shifts based on standard functional group values and data from similar structures. pressbooks.pubdocbrown.infomdpi.com

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For "this compound," the IR spectrum would display several key absorption bands.

A key feature for this secondary amine would be the N-H stretching vibration, which typically appears as a single, moderately sharp band in the 3300-3500 cm⁻¹ region. pressbooks.pub The presence of C-O stretching from the ether linkage would be observed around 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while C=C stretching absorptions for the aromatic ring appear in the 1600-1450 cm⁻¹ region. Finally, the C-Cl stretch would be visible in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net

Table 4: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 (single, moderate) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (aryl ether) | 1200 - 1250 |

| C-N Stretch | 1020 - 1250 |

| C-Cl Stretch | 600 - 800 |

Note: This table is based on standard IR correlation charts. pressbooks.pubnist.gov

Beyond its use as a detector for GC, mass spectrometry (MS) as a standalone technique is vital for confirming the molecular weight and elemental formula of "this compound." High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with very high precision, allowing for the calculation of its exact elemental formula (C₁₀H₁₄ClNO). scbt.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines. In positive ion mode, ESI-MS would readily show the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 200.08367. uni.lu The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak (from the ³⁷Cl isotope) having an intensity of approximately one-third that of the main M peak (from the ³⁵Cl isotope). Predicted collision cross-section (CCS) values can further aid in structural confirmation by providing information on the ion's shape. uni.lu

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate "this compound" from complex sample matrices, concentrate it, and remove interfering substances prior to analysis. Modern extraction techniques like Solid Phase Microextraction (SPME) and Electromembrane Extraction (EME) provide efficient and often solvent-minimized approaches for this purpose.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and convenient sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.net It is particularly useful for the extraction of organic compounds from various samples, including environmental and biological matrices. For a compound like "this compound", which possesses both aromatic and amine functionalities, SPME can be a highly effective extraction method. nih.gov

The choice of the fiber coating in SPME is critical for achieving high extraction efficiency. For aromatic amines, coatings such as those based on polydimethylsiloxane/divinylbenzene (PDMS/DVB) or polyacrylate (PA) have been shown to be effective. researchgate.net Headspace SPME (HS-SPME) is a variation of the technique where the fiber is exposed to the vapor phase above the sample, which can be advantageous for semi-volatile compounds and can minimize matrix effects. nih.gov The extraction efficiency in SPME is influenced by several parameters, including extraction time, temperature, pH of the sample, and ionic strength. researchgate.net

Table 1: Hypothetical SPME Parameters for the Extraction of this compound from Water Samples

| Parameter | Condition | Rationale |

| SPME Fiber | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 60 µm | Effective for the extraction of aromatic amines due to mixed-mode interactions (hydrophobic and π-π). researchgate.net |

| Extraction Mode | Headspace (HS-SPME) | Reduces matrix interference and is suitable for semi-volatile amines. nih.gov |

| Extraction Temperature | 60 °C | Increases the volatility of the analyte, facilitating its transfer to the headspace. |

| Extraction Time | 30 minutes | Sufficient time to approach equilibrium for quantitative extraction. |

| Sample pH | Adjusted to >10 | Converts the amine to its free base form, increasing its volatility and partitioning into the fiber coating. |

| Ionic Strength | Addition of NaCl (e.g., 20% w/v) | "Salting-out" effect increases the activity of the analyte in the aqueous phase, enhancing its transfer to the headspace. |

| Desorption | Thermal desorption in GC injector at 250 °C for 2 min | Ensures complete transfer of the analyte to the analytical instrument. |

Electromembrane Extraction (EME) is a miniaturized liquid-phase extraction technique that utilizes an electrical field to drive ionized analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. This method is highly selective for ionizable compounds and offers high enrichment factors. Given that "this compound" is a basic compound that can be protonated in acidic conditions, EME is a promising technique for its selective extraction from biological fluids or environmental water samples. nih.gov

In a typical EME setup for a basic compound, the sample solution is acidified to ensure the analyte is in its cationic form. A voltage is then applied across the SLM, which is impregnated with a non-polar organic solvent, causing the protonated amine to migrate from the sample (anode) into the acidic acceptor solution (cathode).

Table 2: Hypothetical EME Parameters for the Extraction of this compound from Biological Fluids

| Parameter | Condition | Rationale |

| Sample Solution (Donor) | pH adjusted to ~4 | To ensure the protonation of the amine group (R-NH2+). |

| Supported Liquid Membrane (SLM) | 2-Nitrophenyl octyl ether (NPOE) in a porous polypropylene (B1209903) hollow fiber | A common organic liquid for the extraction of basic drugs. |

| Acceptor Solution (Cathode) | 10 mM Formic Acid (pH ~2.8) | Maintains the analyte in its protonated form, preventing it from migrating back into the SLM. |

| Applied Voltage | 100 V | Provides the driving force for the migration of the ionized analyte. |

| Extraction Time | 15 minutes | Allows for efficient transport of the analyte into the acceptor solution. |

| Agitation | 1000 rpm | Reduces the thickness of the diffusion layer at the sample/SLM interface, improving mass transfer. |

Quantitative Determination and Impurity Profiling

The quantitative determination of "this compound" and the identification and quantification of its impurities are essential for quality control in pharmaceutical applications. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose. nih.gov

For quantitative analysis, a validated analytical method is required, which typically involves assessing linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). researchgate.net Structurally similar compounds like atomoxetine (B1665822) and reboxetine (B1679249) are often analyzed by reversed-phase HPLC with UV detection. ijpsjournal.comnih.gov

Table 3: Hypothetical HPLC Method for the Quantitative Determination of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. arastirmax.com These impurities can originate from the synthesis process (e.g., starting materials, intermediates, by-products), degradation of the final product, or interaction with other components. nih.gov For "this compound", potential impurities could include isomers, unreacted starting materials (e.g., 3-chlorophenol), or products of side reactions. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities. nih.govresearchgate.net

The development of a comprehensive impurity profile often requires the use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), which can provide both separation and structural information about the impurities.

Table 4: Potential Impurities of this compound and Analytical Approaches

| Impurity Type | Potential Compound | Analytical Technique for Identification |

| Starting Material | 3-Chlorophenol (B135607) | GC-MS or HPLC-UV |

| Isomeric Impurity | 2- or 4-Chlorophenoxy isomer | HPLC with high-resolution mass spectrometry (HRMS) |

| Process-Related Impurity | N,N-dimethylated analogue | LC-MS/MS |

| Degradation Product | Oxidative degradation products | LC-MS with forced degradation studies |

Toxicological Assessments and Mechanisms of Action

General Principles of Chemical Toxicity

The toxicity of a chemical is dependent on several factors, including the dose, route of exposure, duration and frequency of exposure, and the individual characteristics of the exposed organism (e.g., age, sex, and genetic makeup). The fundamental principle of toxicology, "the dose makes the poison," signifies that any substance can be toxic at a high enough dose.

The process of a chemical causing toxicity generally follows a sequence of events:

Delivery to the Target: The compound must reach its site of action within the body. This involves absorption, distribution, metabolism, and excretion.

Interaction with a Target Molecule: The chemical or its metabolites interact with specific cellular components, such as proteins, enzymes, or DNA.

Cellular Dysfunction and Injury: This interaction disrupts normal cellular processes, leading to cellular dysfunction and, ultimately, cell injury or death.

Inappropriate Repair and Adaptation: If the cellular damage overwhelms the body's repair mechanisms, it can lead to overt toxicity.

In Vitro Toxicological Screening and Assays

In the absence of whole-animal (in vivo) studies, in vitro methods using cultured cells are crucial for the initial screening of a chemical's potential toxicity. These assays can provide valuable information on the types of cellular damage a compound might cause.

Cellular Toxicity Pathways

A variety of in vitro assays are used to assess different aspects of cellular health and identify pathways of toxicity. These can include:

Cytotoxicity Assays: These measure the concentration of a chemical that is lethal to a certain percentage of cells (e.g., the LC50). Common assays include the MTT or MTS assay, which measures metabolic activity, and the LDH assay, which detects membrane damage.

Genotoxicity Assays: These assays determine if a compound can damage DNA, which can lead to mutations and potentially cancer. Examples include the Ames test (using bacteria) and the micronucleus test (in mammalian cells).

Oxidative Stress Assays: These measure the production of reactive oxygen species (ROS), which can damage cellular components.

Apoptosis and Necrosis Assays: These distinguish between programmed cell death (apoptosis) and cell death due to injury (necrosis).

Table 1: Common In Vitro Toxicological Screening Assays

| Assay Type | Endpoint Measured | Toxicological Implication |

| MTT/MTS Assay | Cell viability/metabolic activity | General cytotoxicity |

| LDH Assay | Cell membrane integrity | Cell lysis/necrosis |

| Ames Test | Bacterial reverse mutation | Mutagenicity |

| Micronucleus Test | Chromosomal damage | Clastogenicity/aneugenicity |

| ROS Assay | Reactive Oxygen Species levels | Oxidative stress |

| Caspase Activity Assay | Activation of caspases | Apoptosis |

Gene Induction Studies in Response to Exposure

Modern toxicological methods often involve studying changes in gene expression following exposure to a chemical. This field, known as toxicogenomics, can provide insights into the mechanisms of toxicity. For a compound like 3-(3-Chlorophenoxy)-N-methylpropan-1-amine, researchers would expose relevant cell types (e.g., liver cells, neurons) to the compound and then analyze changes in the expression of thousands of genes using techniques like DNA microarrays or RNA sequencing.

For example, an upregulation of genes involved in DNA repair could suggest genotoxic potential, while an increase in genes related to oxidative stress response would point towards that particular pathway of toxicity.

Mechanistic Studies of Adverse Biological Effects

Understanding the specific molecular mechanisms by which a chemical causes harm is a key goal of toxicology. This knowledge is crucial for risk assessment and for developing potential antidotes or therapeutic interventions.

Interactions with Cellular Processes and Targets

Based on its chemical structure, which contains a chlorophenoxy group and a secondary amine, this compound could potentially interact with various cellular targets. For instance, many compounds with amine groups are known to interact with neurotransmitter receptors or transporters. The chlorophenoxy moiety might influence its metabolic pathways, potentially through the cytochrome P450 enzyme system.

Identifying the specific molecular targets would involve techniques such as:

Receptor Binding Assays: To determine if the compound binds to specific cellular receptors.

Enzyme Inhibition Assays: To see if it inhibits the activity of critical enzymes.

Metabolite Identification: To determine how the body metabolizes the compound, as metabolites can sometimes be more toxic than the parent compound.

Pathways Leading to Cellular Dysfunction

Once a chemical interacts with its target, it can trigger a cascade of events leading to cellular dysfunction. For example, if this compound were to inhibit a crucial enzyme, this could lead to the accumulation of a toxic substrate or the depletion of an essential product. If it were to bind to a neurotransmitter receptor, it could disrupt normal neuronal signaling.

Table 2: Potential Pathways to Cellular Dysfunction

| Initiating Event | Cellular Consequence | Potential Organ-Level Effect |

| Inhibition of mitochondrial respiration | ATP depletion, oxidative stress | Cell death in energy-demanding tissues (e.g., brain, heart) |

| Covalent binding to proteins | Enzyme inactivation, immune response | Tissue necrosis, hypersensitivity reactions |

| Damage to DNA | Mutations, genomic instability | Cancer, developmental defects |

| Disruption of ion channels | Altered membrane potential | Neurological or cardiac dysfunction |

Mutagenicity and Genotoxicity Concerns (Related to Amine Degradation Products)

The mutagenicity and genotoxicity of this compound itself have not been extensively studied. However, concerns arise from its potential degradation or metabolic products, particularly those involving the aromatic amine structure. Aromatic amines as a class are known to contain many compounds that are carcinogenic and can induce genotoxicity. nih.gov

The mechanism of genotoxicity for aromatic amines often involves metabolic activation. imrpress.commdpi.com This process typically begins with N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines. nih.govimrpress.com These intermediates can then be further converted to reactive nitrenium ions that are capable of binding to DNA, forming DNA adducts, and leading to mutations. nih.govimrpress.com

Studies on various aromatic amines have demonstrated a relationship between their chemical structure and mutagenic potential. For instance, research on benzidine (B372746) and related aromatic amines showed that increases in the electron-withdrawing ability of certain substituents can increase mutagenicity in vitro. nih.gov Furthermore, the planarity of the molecule and the degree of conjugation can also enhance mutagenic activity. nih.gov It is important to note that in vitro mutagenicity results are not always predictive of in vivo genotoxicity. nih.gov

While the specific degradation products of this compound are not defined in the available literature, metabolic cleavage could potentially lead to the formation of 3-chloroaniline. Aromatic amines can be metabolized into DNA-reactive intermediates, which may lead to chromosomal aberrations, DNA strand breaks, and the formation of micronuclei. mdpi.com

| Compound Class | Mechanism of Genotoxicity | Observed Genotoxic Effects | Key Findings |

|---|---|---|---|

| Aromatic Amines | Metabolic activation to reactive intermediates (e.g., nitrenium ions) that form DNA adducts. nih.govimrpress.com | Mutagenicity in Salmonella, chromosomal aberrations in bone-marrow cells. nih.gov | Mutagenicity can be influenced by substituent effects and molecular planarity. nih.gov |

| Chlorophenoxy Herbicides | Varied, some have shown mutagenic potential in specific test systems. | Some compounds induced mutations in yeast but not bacteria. inchem.org Mixed results in mammalian cell tests. who.intinchem.org | Genotoxicity data for the class is not uniform across different compounds and test systems. who.intinchem.org |

Immunotoxicity Considerations

Direct studies on the immunotoxicity of this compound are not available. However, some chlorophenoxy herbicides have been investigated for their effects on the immune system. The data is often complex and sometimes conflicting. There is no clear consensus on the immunotoxic potential of this class of compounds as a whole, and effects can be species-specific and dependent on the specific compound and exposure levels.

Neurotoxicity Potential

The neurotoxic potential of this compound has not been specifically evaluated. However, its structural similarity to other pharmacologically active compounds suggests a potential for interaction with the central nervous system. The N-methylpropan-1-amine moiety is a feature found in various compounds with neurological effects.

Furthermore, some amine-related compounds are known to have neurotoxic properties. For example, certain heterocyclic amines, while structurally different, have been shown to be selectively neurotoxic to dopaminergic neurons. nih.gov The neurotoxin hypothesis for some neurodegenerative diseases, such as Parkinson's disease, involves the long-term effects of amine-related neurotoxins. nih.gov These neurotoxins are speculated to induce oxidative stress and mitochondrial dysfunction, leading to neuronal cell death. nih.gov

Acute oral exposure to chlorophenoxy herbicides can lead to a range of neurological symptoms, including coma, hypertonia, hyperreflexia, ataxia, nystagmus, and convulsions, indicating that this class of compounds can affect the nervous system. wikipedia.org

Environmental Fate and Ecotoxicological Implications

Environmental Release and Dispersion Pathways

Industrial manufacturing and processing are primary potential sources for the release of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine into the environment. ieaghg.org Spills, leaks, and improper disposal of waste containing this compound can lead to its introduction into soil and water systems. epa.govsafetyculture.com Once released, its dispersion would be governed by its physicochemical properties, such as water solubility and volatility. who.int

Amine compounds, in general, can be released into the atmosphere from industrial facilities. ieaghg.org Following their release, atmospheric processes such as dispersion, transport, and deposition play a crucial role in determining their environmental fate. ieaghg.org The distance and direction of dispersion are influenced by meteorological conditions and the physical state of the released chemical.

Atmospheric Degradation and Formation of Secondary Products

Once in the atmosphere, amine compounds are subject to degradation. The primary degradation pathway for many amines is through oxidation reactions, often initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) radicals (NO₃) at night. figshare.com For chlorophenoxy herbicides, atmospheric lifetimes with respect to OH radical reactions can be long enough for photochemical processes to be a relevant environmental fate. figshare.com

The atmospheric degradation of amines can lead to the formation of various secondary products, including nitrosamines and nitramines, which are of significant environmental concern due to their potential carcinogenicity. ieaghg.orgnih.gov The degradation of chlorophenoxy herbicides has been shown to produce intermediates such as corresponding chlorophenols. nih.gov For instance, the OH oxidation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) can produce potentially toxic compounds like chlorosalicylaldehyde and chlorosalicylic acid. figshare.com It is plausible that the atmospheric degradation of this compound could follow similar pathways, leading to the formation of 3-chlorophenol (B135607) and other secondary amine-derived products.

Table 1: Potential Atmospheric Degradation Products of Structurally Similar Compounds

| Parent Compound Class | Potential Degradation Products | Reference |

| Amines | Nitrosamines, Nitramines, Aldehydes, Ketones | ieaghg.org |

| Chlorophenoxy Herbicides | Chlorophenols, Chlorosalicylaldehyde, Chlorosalicylic acid | figshare.comnih.gov |

This table is based on data for structurally similar compounds and represents potential, not confirmed, degradation products for this compound.

Aquatic and Terrestrial Environmental Behavior

Should this compound be released into aquatic or terrestrial environments, its behavior would be influenced by its solubility, soil adsorption characteristics, and susceptibility to degradation processes. Chlorophenoxy herbicides, for example, are known to contaminate surface and ground waters due to their polarity and relatively good water solubility. nih.gov However, they are also considered to have a marginal potential for leaching into groundwater. who.int

In water, the persistence of such compounds is determined by factors like pH, temperature, and microbial activity. prakritimitrango.com In soil, chlorophenoxy compounds can be retained by organic matter, affecting their mobility and bioavailability. who.int

Biodegradation and Persistence in Environmental Compartments

Biodegradation is a primary route for the elimination of chlorophenoxy herbicides from the environment. who.int Various microorganisms have been shown to degrade these compounds. For example, strains of Alcaligenes denitrificans can degrade chlorophenoxyalkanoic acid herbicides. oup.com The rate of biodegradation can be rapid under favorable aerobic conditions. oup.comfao.org However, under anaerobic conditions, these compounds can be persistent. fao.org

The persistence of a chemical in the environment is a key factor in its potential to cause long-term ecological harm. The half-life of chlorophenoxy herbicides in soil can range from a few days to several weeks, depending on environmental conditions and the specific compound. who.int For instance, the degradation half-life of dichlorprop (B359615) in soil is estimated to be 8–12 days. who.int

Table 2: Biodegradation of Structurally Similar Chlorophenoxy Herbicides

| Herbicide | Degrading Microorganism (Example) | Degradation Timeframe (Example) | Conditions | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Alcaligenes denitrificans | Complete degradation within 29 hours | Batch culture | oup.com |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Alcaligenes denitrificans | Complete degradation within 43 hours | Batch culture | oup.com |

| (R)-2-(2-methyl-4-chlorophenoxy)propionic acid ((R)-MCPP) | Alcaligenes denitrificans | Complete degradation within 50 hours | Batch culture | oup.com |

This table illustrates the biodegradation potential of compounds structurally similar to this compound and does not represent direct data for the compound itself.

Ecotoxicological Impact on Environmental Organisms

The ecotoxicity of chlorophenoxy compounds varies among different organisms. Chlorophenoxy herbicides are generally toxic to aquatic life. nih.gov Their toxicity can be influenced by the specific chemical form (e.g., acid, salt, or ester). waterquality.gov.au For example, the ester form of MCPA is more toxic to aquatic organisms than its acid or salt forms. waterquality.gov.au

Studies on chlorophenoxy herbicides have shown a range of toxic effects. They can be slightly to moderately toxic to birds and fish. flvc.org In aquatic ecosystems, algae and macrophytes are often the most sensitive organisms to chlorophenoxy herbicides. waterquality.gov.au Chronic toxicity studies on MCPA have identified diatoms as a particularly sensitive taxonomic group. waterquality.gov.au Given these findings, it is reasonable to assume that this compound could also pose a risk to aquatic organisms.

Table 3: Aquatic Toxicity of a Structurally Similar Compound (MCPA)

| Organism | Effect | Concentration | Reference |

| Navicula pelliculosa (Diatom) | 5-day NOEC (growth) | 7.7 µg/L | waterquality.gov.au |

| Lepomis macrochirus (Bluegill sunfish) | 2-day LC50 | 1,500 µg/L | waterquality.gov.au |

| Daphnia magna (Crustacean) | 21-day NOEC (immobilisation) | 13,000 µg/L | waterquality.gov.au |

NOEC: No Observed Effect Concentration; LC50: Lethal Concentration for 50% of the test population. This data is for MCPA and serves as an analogy.

Management and Mitigation Strategies for Environmental Release

Effective management of chemicals like this compound is crucial to prevent environmental contamination. This begins with robust spill prevention plans and safe chemical handling and storage protocols. deskera.comhaughn.com

In the event of a spill, a well-defined emergency response plan is essential. safetyculture.comstoremasta.com.au Key mitigation strategies include:

Containment: Immediately containing the spill to prevent its spread into soil or waterways using absorbent materials, booms, or other physical barriers. safetyculture.comspillhero.com

Neutralization: For certain chemical spills, neutralization can be employed to reduce toxicity. spillhero.com

Cleanup and Disposal: The collected contaminated material must be treated as hazardous waste and disposed of in accordance with regulations. storemasta.com.au

Decontamination: The affected area should be thoroughly decontaminated to remove any residual chemical. storemasta.com.au

Monitoring: Post-spill environmental monitoring may be necessary to assess the extent of contamination and the effectiveness of cleanup efforts.

Implementing engineering controls, such as enclosed systems and ventilation, can also significantly reduce the risk of environmental release from industrial facilities. deskera.com

Future Research Directions and Applications

Development of Novel Analogues with Improved Profiles

The development of novel analogs of 3-(3-Chlorophenoxy)-N-methylpropan-1-amine is a primary focus of future research, aiming to enhance target selectivity, improve efficacy, and refine metabolic stability. Structural modifications are a key strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. For instance, altering the substitution pattern on the phenoxy ring or modifying the N-methylpropan-1-amine side chain can lead to significant changes in biological activity. evitachem.comnih.gov

Research into analogs often involves the synthesis of a library of related compounds. For example, the synthesis of analogs of other biologically active isoindolinones has been achieved through multi-step processes to create derivatives with a tetrasubstituted stereocenter. mdpi.com Similarly, the creation of analogs of citalopram, a well-known antidepressant, involved structural modifications at various positions to probe the binding sites of the serotonin (B10506) transporter. nih.gov The synthesis of analogs for compounds like sumanirole, a dopamine (B1211576) receptor agonist, has also provided insights into receptor selectivity. nih.gov These approaches, which include techniques like amide coupling and catalytic hydrogenation, can be applied to generate a diverse range of analogs of this compound for biological screening. mdpi.comnih.gov

The goal of these synthetic efforts is to identify candidates with superior therapeutic potential. This could involve creating analogs with higher affinity for their biological targets, reduced off-target effects, or improved pharmacokinetic properties. For example, research on a mixed kappa-agonist and mu-agonist/-antagonist demonstrated the potential for developing compounds with less sedative effects and a lower propensity for tolerance. nih.gov

Computational Chemistry and Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical research. These methods allow for the prediction of molecular properties, the simulation of interactions between a ligand and its biological target, and the in-silico screening of large compound libraries. For this compound and its potential analogs, computational approaches can significantly accelerate the research and development process.

Predicted properties such as the collision cross-section (CCS) can be calculated for different adducts of a molecule, providing insights into its shape and size which can be useful in analytical studies. uni.lu Computational tools can also predict various physicochemical properties like the octanol-water partition coefficient (XlogP), which is crucial for understanding a compound's pharmacokinetic behavior. uni.lu

Furthermore, molecular modeling can be used to study the binding of this compound and its analogs to their putative biological targets, such as neurotransmitter transporters or receptors. By understanding the key interactions at the molecular level, researchers can rationally design new analogs with improved binding affinity and selectivity. This approach has been successfully used to design novel probes for the serotonin transporter based on the structure of citalopram. nih.gov

Advanced Materials and Sensor Applications (Amine Detection)

The chemical properties of amines and their derivatives make them interesting candidates for the development of advanced materials and sensors. The detection of volatile amines is of significant interest in various fields, including food safety, where they can indicate spoilage. researchgate.netrsc.org Research has focused on creating sensors that can detect biogenic amines, which are produced during the decomposition of food. researchgate.netrsc.org

One approach involves the use of organic π-conjugated materials that exhibit changes in their electronic structure upon interaction with amines. rsc.org These changes can result in colorimetric or fluorescent signals, providing a visual indication of the presence of amines. rsc.org For example, 1,2-dihydroquinoxaline derivatives with aggregation-induced emission characteristics have been used for the sensitive detection of biogenic amines. researchgate.net Another method utilizes the gas-solid reaction between tetrachloro-p-benzoquinone (TCBQ) and volatile amines, which results in distinct color changes, allowing for rapid and visual detection. nih.gov

While this compound itself has not been specifically reported for sensor applications, its amine functional group suggests that it or its derivatives could potentially be incorporated into such systems. Future research could explore the design of novel sensors based on the specific properties of this compound and its analogs for the selective detection of certain amines. researchgate.netnih.gov

Integration of Multi-omics Data in Toxicological Assessments

The toxicological assessment of chemical compounds is increasingly moving towards a systems biology approach, integrating data from various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics. toxicology.orgdntb.gov.ua This multi-omics approach provides a more comprehensive understanding of the biological effects of a chemical by capturing changes across multiple levels of biological organization. dntb.gov.uamdpi.com

For a compound like this compound, integrating multi-omics data can help to elucidate its mechanisms of toxicity and identify potential adverse outcome pathways (AOPs). toxicology.orgnih.gov AOPs provide a framework for organizing knowledge about the sequence of events from a molecular initiating event (MIE) to an adverse outcome at the organismal or population level. nih.gov Omics data can help to define the MIE and identify key events along the pathway. nih.gov

The use of multi-omics is particularly valuable for understanding the systemic response to a toxicant and can improve the confidence in detecting a pathway response. dntb.gov.ua Although challenges remain in the integration and interpretation of these large datasets, the continued development of analytical and computational methods will enhance the application of multi-omics in the risk assessment of chemicals. nih.gov This approach will be crucial for a more thorough toxicological evaluation of this compound and its metabolites.

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical and chemical industries are increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. fau.eu Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of amines and their derivatives, including this compound, there is a growing interest in adopting greener synthetic routes. rsc.org

Traditional methods for amine synthesis often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. rsc.org Modern approaches focus on catalytic methods, such as reductive amination and hydrogen borrowing, which offer higher atom economy and milder reaction conditions. rsc.orgacs.org The use of bio-based resources as starting materials is also a key aspect of sustainable synthesis. rsc.org

Recent research has highlighted innovative methods like organoautocatalysis, where a product of the reaction acts as a catalyst, eliminating the need for external, often expensive or toxic, catalysts. fau.euchemeurope.com Other green chemistry techniques applicable to amine synthesis include microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free reaction conditions, which minimize environmental impact. mdpi.com The application of these sustainable and green chemistry approaches to the synthesis of this compound could lead to more efficient, cost-effective, and environmentally benign manufacturing processes in the future.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chlorophenoxy)-N-methylpropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, reacting 3-chlorophenol with epichlorohydrin under basic conditions forms an epoxide intermediate, which is subsequently opened with methylamine. Optimization involves adjusting pH (8–10), temperature (60–80°C), and solvent polarity (e.g., ethanol/water mixtures) to maximize yield . Catalyst screening (e.g., phase-transfer catalysts) can enhance regioselectivity.

Q. How is this compound characterized structurally and quantitatively?

- Methodological Answer : Use a combination of 1H/13C NMR (in deuterated DMSO or CDCl3) to confirm the phenoxy group (δ 6.8–7.4 ppm for aromatic protons) and methylamine moiety (δ 2.2–2.5 ppm for N–CH3). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C10H13ClNO: 198.0685). Quantitative analysis via HPLC-DAD with a C18 column (acetonitrile/0.1% TFA in water, 60:40) ensures purity (>98%) .

Q. What are the key reactivity patterns of the 3-chlorophenoxy and N-methylamine groups in this compound?

- Methodological Answer : The 3-chlorophenoxy group undergoes electrophilic aromatic substitution (e.g., nitration at the para position under HNO3/H2SO4) and nucleophilic displacement (e.g., Suzuki coupling with aryl boronic acids). The N-methylamine can be acylated (e.g., acetic anhydride in pyridine) or participate in reductive amination with ketones (NaBH3CN, pH 5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Apply factorial design (e.g., 2^3 design) to evaluate variables like solvent polarity (logP), temperature, and pH. For stability, use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from residual solvents (e.g., DMF) altering solubility; use Karl Fischer titration to quantify water content and normalize results .

Q. What structure-activity relationships (SAR) are relevant for pharmacological studies of this compound?

- Methodological Answer : Compare its logP (calculated: 2.8) and pKa (predicted: 9.1) with analogs (e.g., desipramine, a TCA with similar N-methylpropanamine chain). In vitro assays (e.g., serotonin/norepinephrine reuptake inhibition) paired with molecular docking (using CYP2D6 or SERT models) can identify critical interactions. Replace the 3-chlorophenoxy group with 3-fluorophenoxy to assess halogen effects on binding .

Q. How can reaction efficiency be improved for large-scale synthesis while minimizing byproducts?

- Methodological Answer : Implement flow chemistry with in-line FTIR monitoring to optimize residence time and mixing. Use design of experiments (DoE) to identify critical parameters (e.g., stoichiometry of methylamine, reaction temperature). For byproduct suppression, add scavengers (e.g., molecular sieves for water removal in amination steps) .

Q. What strategies are recommended for impurity profiling in GMP-compliant synthesis?

- Methodological Answer : Employ LC-MS/MS with a zwitterionic HILIC column to separate polar impurities (e.g., unreacted 3-chlorophenol). Synthesize and characterize reference standards for likely impurities (e.g., N-demethylated byproduct via Hofmann degradation). Validate methods per ICH Q3A guidelines, ensuring detection limits <0.1% .

Q. How do environmental factors (light, oxygen) influence the degradation pathways of this compound?

- Methodological Answer : Conduct photostability studies (ICH Q1B) using a xenon lamp (1.2 million lux hours). Oxidative degradation is assessed via H2O2 exposure (3% v/v, 40°C), identifying products like N-oxide derivatives via LC-TOF. Use DFT calculations (B3LYP/6-31G*) to predict degradation energetics and stabilize formulations with antioxidants (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products